molecular formula C19H28N2O5S B12313206 tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B12313206
M. Wt: 396.5 g/mol
InChI Key: ZTBZGUJDOHAQRR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a sulfonamide group, and a pyrrole ring

Preparation Methods

The synthesis of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate include:

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

tert-butyl 3-[[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]methyl]-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C19H28N2O5S/c1-15-5-7-17(8-6-15)27(24,25)21(11-12-22)14-16-9-10-20(13-16)18(23)26-19(2,3)4/h5-9,22H,10-14H2,1-4H3

InChI Key

ZTBZGUJDOHAQRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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